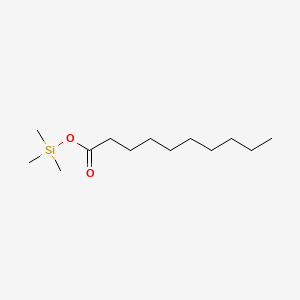
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol is a compound that features a phenolic structure with a methoxy group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the nucleophilic aromatic substitution reaction between a methoxy-substituted phenol and a pyrrolidine derivative . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol.
Phenolic compounds: Other methoxy-substituted phenols, such as guaiacol and vanillin, have similar chemical properties.
Uniqueness
This compound is unique due to the combination of its phenolic and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-methoxy-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H17NO2/c1-8-5-10(13-7-8)9-3-4-11(14)12(6-9)15-2/h3-4,6,8,10,13-14H,5,7H2,1-2H3 |
Clave InChI |
WTTBMYUITMZBTK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)




![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)

![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)




![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
